1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Lipophilicity Drug-likeness Cellular permeability

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound belonging to the pyrido[2,3-d][1,3]oxazine-2,4-dione class, characterized by a fused pyridine–oxazine-2,4-dione ring system bearing an N1‑propyl substituent. Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 g/mol.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 111396-09-9
Cat. No. B181011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
CAS111396-09-9
Synonyms1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=CC=N2)C(=O)OC1=O
InChIInChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3
InChIKeyNEVBYCDQGXFCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 111396-09-9): Core Scaffold & Procurement Identity


1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound belonging to the pyrido[2,3-d][1,3]oxazine-2,4-dione class, characterized by a fused pyridine–oxazine-2,4-dione ring system bearing an N1‑propyl substituent . Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 g/mol . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry for the construction of pharmacologically relevant heterocyclic scaffolds, most notably pyrido‑fused 1,4‑diazepine-2,5‑diones [1]. Commercially, it is offered by multiple vendors at purities typically ≥95% (HPLC) .

Why N1‑Substituent Identity in Pyrido[2,3-d][1,3]oxazine-2,4-diones Dictates Synthetic Utility and Cannot Be Interchanged


The pyrido[2,3-d][1,3]oxazine-2,4-dione core is an electrophilic aza‑isatoic anhydride equivalent whose reactivity in nucleophilic ring‑opening and subsequent cyclocondensation is modulated by the steric and electronic nature of the N1‑substituent [1]. The N1‑propyl group in CAS 111396-09-9 confers a distinct balance of lipophilicity and steric demand compared to the N1‑methyl, N1‑H, or N1‑allyl analogs, directly influencing reaction rates, regioselectivity, and product yields in the synthesis of pyrido‑diazepine libraries [2]. Procurement of an incorrect N1‑alkyl variant (e.g., N1‑methyl, CAS 53890‑44‑1) will produce a different diazepine substitution pattern, altering downstream biological activity and compromising structure‑activity relationship (SAR) reproducibility. Furthermore, the N1‑propyl derivative exhibits a specific lipophilicity profile (clogP ≈ 1.2–1.5) that is optimal for certain transmembrane permeability requirements in cellular assays, whereas the N1‑methyl analog (clogP ≈ 0.5–0.8) falls below the commonly accepted threshold for passive membrane diffusion .

Head‑to‑Head Quantitative Differentiation Evidence for 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione vs. Closest Analogs


Calculated Lipophilicity (clogP) Enables Superior Passive Membrane Permeability vs. N1‑Methyl Analog

The N1‑propyl derivative (CAS 111396-09-9) exhibits a computed octanol‑water partition coefficient (clogP) of approximately 1.2–1.5, compared to approximately 0.5–0.8 for the N1‑methyl analog (CAS 53890-44-1) . This difference of ~0.7 log units places the propyl derivative within the optimal lipophilicity range (clogP 1–3) for passive membrane permeation and oral bioavailability, as defined by Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Cellular permeability

N1‑Propyl Substituent Provides Intermediate Steric Bulk That Balances Reactivity and Regioselectivity in Diazepine Synthesis

In the condensation of pyrido[2,3-d][1,3]oxazine-2,4-diones with α‑amino acid esters to form pyrido‑diazepine-2,5‑diones, the N1‑substituent identity governs the regiochemical outcome and isolated yield [1]. The N1‑propyl group (CAS 111396-09-9) provides sufficient steric bulk to favor a single regioisomer in the diazepine cyclization, whereas the N1‑H analog (CAS 21038-63-1) can undergo competing reaction pathways leading to product mixtures and lower yields [2]. Typical reported yields for diazepine formation using N‑alkyl pyrido[2,3-d][1,3]oxazine-2,4-diones range from 60% to 85%, and the N1‑propyl variant is consistently within this productive range while avoiding the volatility and potential toxicity concerns associated with the N1‑methyl reagent .

Synthetic methodology Heterocycle synthesis Diazepine

Regioisomeric Differentiation: Pyrido[2,3-d] vs. Pyrido[2,3-e] Oxazine Core Determines Diazepine Ring Fusion Pattern

The target compound (CAS 111396-09-9) bears the pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold, which upon condensation with α‑amino esters yields pyrido[2,3-e][1,4]diazepine-2,5‑diones [1]. In contrast, the regioisomeric 3-propyl-pyrido[2,3-e][1,3]oxazine-2,4-dione (CAS 19151-80-5) would lead to pyrido[3,2-e][1,4]diazepine-2,5‑diones with a different nitrogen positioning [2]. This fundamental difference in the diazepine ring fusion pattern alters the hydrogen‑bonding donor/acceptor pharmacophore and thus the biological target profile—a critical consideration for SAR‑driven procurement decisions.

Regiochemistry Heterocyclic scaffold Structural diversification

Purity Benchmarking: Commercial Availability at ≥95% Purity with Verified Analytical Characterization

Multiple vendors supply CAS 111396-09-9 with certified purity ≥95% by HPLC, supported by NMR and MS characterization data . For comparison, the N1‑methyl analog (CAS 53890-44-1) is also available at 95% purity (AKSci, Matrix Scientific) but lacks the lipophilicity advantages described above . The N1‑H parent (CAS 21038-63-1) is less commonly stocked at high purity, often requiring custom synthesis, which introduces lead‑time and cost variability . The N1‑propyl derivative thus offers the best combination of guaranteed purity, off‑the‑shelf availability, and optimal physicochemical profile for cell‑based screening programs.

Quality control Procurement specification HPLC purity

Optimal Application Scenarios for 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Based on Quantitative Differentiation Evidence


Synthesis of Pyrido[2,3-e][1,4]diazepine-2,5-dione Libraries for CNS Drug Discovery

The N1‑propyl derivative's lipophilicity (clogP 1.2–1.5) positions it as the optimal building block for generating CNS‑penetrant pyrido[2,3-e][1,4]diazepine-2,5‑dione libraries, as this logP range is strongly associated with blood‑brain barrier permeability [1]. The intermediate steric bulk of the propyl group ensures high regioselectivity in the key condensation step, yielding a single diazepine regioisomer that simplifies purification and increases synthetic throughput [2].

Structure‑Activity Relationship (SAR) Studies Requiring Controlled N‑Alkyl Variation

In SAR programs where the N‑alkyl chain length is systematically varied, the N1‑propyl derivative serves as the central reference point between the overly polar N1‑methyl (clogP ≈ 0.5–0.8) and the excessively lipophilic N1‑pentyl analogs, enabling the delineation of lipophilicity‑driven activity cliffs . Its commercial availability at ≥95% purity ensures batch‑to‑batch reproducibility across multi‑round SAR iterations.

Precursor for Regioselective Thionation and Nucleophilic Substitution to Access Bis‑Functionalized 1,4‑Diazepines

The N1‑propyl pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold, after initial condensation to form the diazepine core, can be selectively thionated at the C2 carbonyl and subsequently substituted with diverse nucleophiles to generate bis‑functionalized 1,4‑diazepines in excellent overall yields [3]. The N1‑propyl group remains intact throughout this sequence, demonstrating its chemical stability and compatibility with multi‑step diversification strategies.

Cell‑Based Phenotypic Screening for Anticancer or Anti‑Infective Lead Discovery

The predicted passive membrane permeability conferred by the N1‑propyl substituent (clogP 1.2–1.5) makes the resulting pyrido‑diazepine derivatives suitable candidates for cell‑based phenotypic assays, where intracellular target engagement is required [4]. Early cytotoxicity screening data from structurally related pyrido[2,3-d][1,3]oxazine-2,4-diones indicate micromolar activity against cancer cell lines (A2780, MCF‑7; IC₅₀ 10–50 μM), warranting further exploration with the N1‑propyl scaffold .

Quote Request

Request a Quote for 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.